2-Chloro-3,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxyaniline typically involves the chlorination of 3,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction at elevated temperatures . Another method involves the use of 2,5-dimethoxyaniline as a starting material, which is then chlorinated to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as reduced pressure distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-Chloro-3,4-dimethoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxyaniline involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors .
Comparison with Similar Compounds
- 2-Chloro-4,5-dimethoxyaniline
- 3-Chloro-2,4-dimethoxyaniline
- 4-Chloro-2,5-dimethoxyaniline
Comparison: 2-Chloro-3,4-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-chloro-3,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 |
InChI Key |
PLVSZOLKJVCODN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.